molecular formula C9H18N2O3 B1357547 Tert-butyl 3-(aminooxy)pyrrolidine-1-carboxylate

Tert-butyl 3-(aminooxy)pyrrolidine-1-carboxylate

Cat. No. B1357547
M. Wt: 202.25 g/mol
InChI Key: TXBMUODKIHDYCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(aminooxy)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C9H18N2O3 and its molecular weight is 202.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 3-(aminooxy)pyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-(aminooxy)pyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Tert-butyl 3-(aminooxy)pyrrolidine-1-carboxylate

Molecular Formula

C9H18N2O3

Molecular Weight

202.25 g/mol

IUPAC Name

tert-butyl 3-aminooxypyrrolidine-1-carboxylate

InChI

InChI=1S/C9H18N2O3/c1-9(2,3)13-8(12)11-5-4-7(6-11)14-10/h7H,4-6,10H2,1-3H3

InChI Key

TXBMUODKIHDYCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)ON

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice-cold solution of tert-butyl 3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]pyrrolidine-1-carboxylate (0.96 g, 2.8 mmol) in CH2Cl2 (16 mL) and MeOH (4 mL) was added methylhydrazine (0.70 mL, 13 mmol) dropwise. The stirred reaction mixture was allowed to slowly warm to ambient temperature. After 2 h, the reaction mixture was concentrated under reduced pressure. To the residue was added CH2Cl2 (20 mL) and with the aid of sonication a solid formed and was collected by vacuum filtration. The filtrate was concentrated and purified by column chromatography (silica gel, 75:25 hexanes/EtOAc to 25:75 hexanes/EtOAc) to afford tert-butyl 3-(aminooxy)pyrrolidine-1-carboxylate (440 mg, 76%): 1H NMR (500 MHz, CDCl3) δ 1.46 (9H, s), 1.82-1.98 (1H, m), 2.04-2.10 (1H, m), 3.31-3.65 (4H, m), 4.24-4.27 (1H, m), 5.37.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl 3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]pyrrolidine-1-carboxylate
Quantity
0.96 g
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.